molecular formula C17H12N2O5S B12916898 1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid CAS No. 89685-75-6

1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid

Cat. No.: B12916898
CAS No.: 89685-75-6
M. Wt: 356.4 g/mol
InChI Key: DVSOCDBIOBCGNI-UHFFFAOYSA-N
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Description

1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid is a complex organic compound that features an acridine moiety linked to a pyrrolidine ring with sulfonic acid and dioxo functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves multi-step organic reactions. One common method includes the initial formation of the acridine moiety, followed by its attachment to the pyrrolidine ring. The sulfonic acid group is then introduced through sulfonation reactions. Key reagents used in these steps include acridine derivatives, pyrrolidine, and sulfonating agents such as sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed .

Chemical Reactions Analysis

Types of Reactions

1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .

Scientific Research Applications

1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety’s ability to intercalate with DNA.

    Medicine: Explored for its potential as an anti-cancer agent, given the acridine moiety’s known cytotoxic properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties .

Mechanism of Action

The mechanism by which 1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid exerts its effects often involves intercalation with DNA, disrupting biological processes such as replication and transcription. This intercalation is facilitated by the planar structure of the acridine moiety, which allows it to insert between DNA base pairs. The compound may also interact with specific enzymes and proteins, further influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known fluorescent dye used in cell biology.

    Proflavine: Another acridine derivative with antibacterial properties.

    Amsacrine: An anti-cancer drug that intercalates with DNA.

Uniqueness

1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid is unique due to its combination of the acridine moiety with the pyrrolidine ring and sulfonic acid group, which may confer distinct chemical and biological properties compared to other acridine derivatives .

Properties

CAS No.

89685-75-6

Molecular Formula

C17H12N2O5S

Molecular Weight

356.4 g/mol

IUPAC Name

1-acridin-9-yl-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C17H12N2O5S/c20-15-9-14(25(22,23)24)17(21)19(15)16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8,14H,9H2,(H,22,23,24)

InChI Key

DVSOCDBIOBCGNI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)S(=O)(=O)O

Origin of Product

United States

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